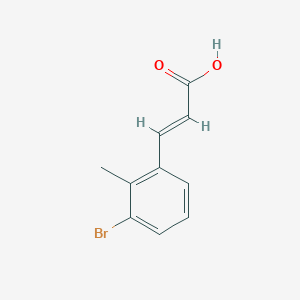
(E)-3-(3-bromo-2-methylphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-Bromo-2-methylphenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-bromo-2-methylphenyl)acrylic acid typically involves the bromination of 2-methylphenylacrylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid. The reaction is often facilitated by the use of a catalyst or under UV light to promote the bromination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: (E)-3-(3-Bromo-2-methylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
(E)-3-(3-Bromo-2-methylphenyl)acrylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is utilized in the production of polymers and advanced materials, where its unique chemical properties contribute to the development of high-performance products.
作用机制
The mechanism of action of (E)-3-(3-bromo-2-methylphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acrylic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates for binding.
相似化合物的比较
Acrylic Acid: Known for its use in the production of polymers and as a precursor for various chemical syntheses.
Methacrylic Acid: Similar to acrylic acid but with an additional methyl group, leading to different polymerization properties.
3-Bromo-2-methylbenzoic Acid: Shares the bromine and methyl substituents but lacks the acrylic acid moiety, resulting in different chemical behavior.
Uniqueness: (E)-3-(3-Bromo-2-methylphenyl)acrylic acid is unique due to the combination of its bromine atom, methyl group, and acrylic acid moiety. This combination imparts distinct reactivity and binding properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC 名称 |
(E)-3-(3-bromo-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ |
InChI 键 |
LMRFOYCOBBEYOF-AATRIKPKSA-N |
手性 SMILES |
CC1=C(C=CC=C1Br)/C=C/C(=O)O |
规范 SMILES |
CC1=C(C=CC=C1Br)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


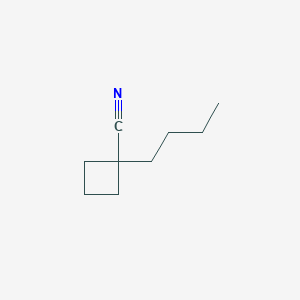


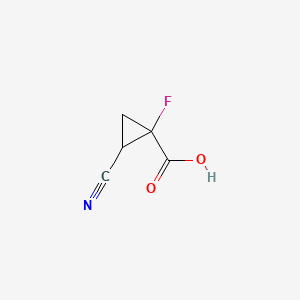

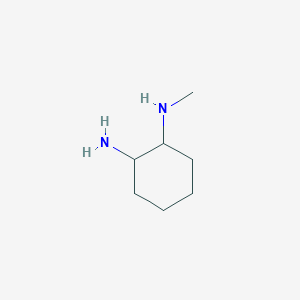
![2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13528586.png)

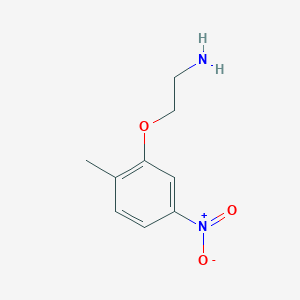
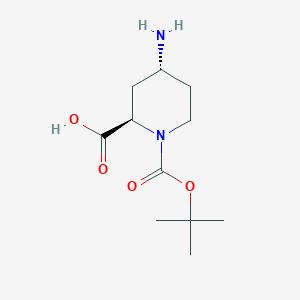
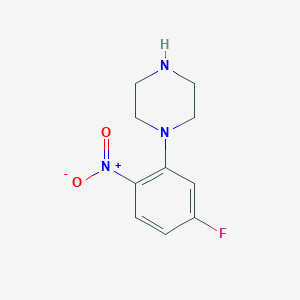
![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
![1-{1-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrazol-4-yl}methanaminehydrochloride](/img/structure/B13528632.png)
![Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528633.png)
